N-Tosyl-D-Alaninol
Overview
Description
N-Tosyl-D-Alaninol is a pharmaceutical intermediate . It has a molecular weight of 229.3 g/mol . The IUPAC name for this compound is N-[(1R)-2-hydroxy-1-methylethyl]-4-methylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for N-Tosyl-D-Alaninol is 1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-9(2)7-12/h3-6,9,11-12H,7H2,1-2H3/t9-/m1/s1
. This code provides a detailed description of the molecule’s structure.
Chemical Reactions Analysis
N-Tosyl-D-Alaninol is used in the synthesis of aziridines . Aziridines are important in various applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
Scientific Research Applications
Biosynthesis and Stereoselective Synthesis
N-Tosyl-D-Alaninol has applications in the biosynthesis of alaninol. Methods such as reductase-catalyzed preparation, lipase-catalyzed hydrolysis, and transesterification are involved in its biosynthesis. Optically active alaninol is widely used in stereoselective organic synthesis, serving as chiral catalysts, in the synthesis of organometallic compounds, and as modifiers of catalysts and reactants (Bei, 2004).
Protein Labeling in Vivo
N-Tosyl-D-Alaninol contributes to ligand-directed tosyl (LDT) chemistry, which enables the site-selective attachment of synthetic molecules to specific proteins in vivo. This method is applicable for chemical labeling in living cells, tissues, mice, and for constructing biosensors in cells without genetic engineering (Tsukiji et al., 2009).
Diastereoselective Addition in Organic Synthesis
The diastereoselective C3-elongation processes of N-tosyl and N-benzyl-N-tosyl L-alaninal, using various allyl reagents under different conditions, highlight the role of N-Tosyl-D-Alaninol in organic synthesis. The impact of N-protecting groups in these reactions is significant (Gryko et al., 1997).
Solvatochromic Properties and Dipole Moments
N-Tosyl-D-Alaninol has been studied for its solvatochromic properties and dipole moments. Its electronic absorption and fluorescence emission spectra in various solvents provide insights into solvent-solute interactions, essential for understanding molecular behavior in different environments (Lalithamba et al., 2014).
Interaction with Membrane Lipids
The study of N-acyl-β-alaninols, homologs of stress-combating N-acylethanolamines, reveals potential applications in formulating drug delivery vehicles. These compounds exhibit specific thermotropic phase behavior and interactions with major membrane lipids like diacylphosphatidylcholine (Sivaramakrishna et al., 2021).
Nitrogen Use Efficiency in Agriculture
In agriculture, alanine aminotransferase, which involves alaninol, is engineered to improve nitrogen use efficiency in crops. Transgenic plants with overexpressed alanine aminotransferase show increased biomass and seed yield under low nitrogen conditions (Good et al., 2007).
Safety And Hazards
Future Directions
N-Tosyl-D-Alaninol, as a pharmaceutical intermediate, has potential for various applications. Its use in the synthesis of aziridines suggests potential for development in areas such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
properties
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-9(2)7-12/h3-6,9,11-12H,7H2,1-2H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRUIWLGWXFWAI-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653452 | |
Record name | N-[(2R)-1-Hydroxypropan-2-yl]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tosyl-D-Alaninol | |
CAS RN |
786709-32-8 | |
Record name | N-[(1R)-2-Hydroxy-1-methylethyl]-4-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=786709-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(2R)-1-Hydroxypropan-2-yl]-4-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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